molecular formula C22H17N2OP B14172232 [(Diphenylphosphoryl)(phenyl)methyl]propanedinitrile CAS No. 922729-95-1

[(Diphenylphosphoryl)(phenyl)methyl]propanedinitrile

Katalognummer: B14172232
CAS-Nummer: 922729-95-1
Molekulargewicht: 356.4 g/mol
InChI-Schlüssel: OKMIOILVKYOLTF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(Diphenylphosphoryl)(phenyl)methyl]propanedinitrile is a chemical compound with the IUPAC name 2-[(diphenylphosphoryl)(phenyl)methyl]propanedinitrile It is known for its unique structure, which includes a diphenylphosphoryl group, a phenyl group, and a propanedinitrile moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [(Diphenylphosphoryl)(phenyl)methyl]propanedinitrile typically involves the reaction of diphenylphosphine oxide with benzyl cyanide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Analyse Chemischer Reaktionen

Types of Reactions

[(Diphenylphosphoryl)(phenyl)methyl]propanedinitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

[(Diphenylphosphoryl)(phenyl)methyl]propanedinitrile has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of [(Diphenylphosphoryl)(phenyl)methyl]propanedinitrile involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic processes. Additionally, the compound’s nitrile groups can interact with nucleophiles, leading to the formation of new chemical bonds .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • [(Diphenylphosphoryl)(phenyl)methyl]acetonitrile
  • [(Diphenylphosphoryl)(phenyl)methyl]butanedinitrile
  • [(Diphenylphosphoryl)(phenyl)methyl]methanedinitrile

Uniqueness

[(Diphenylphosphoryl)(phenyl)methyl]propanedinitrile is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a variety of applications in research and industry .

Eigenschaften

CAS-Nummer

922729-95-1

Molekularformel

C22H17N2OP

Molekulargewicht

356.4 g/mol

IUPAC-Name

2-[diphenylphosphoryl(phenyl)methyl]propanedinitrile

InChI

InChI=1S/C22H17N2OP/c23-16-19(17-24)22(18-10-4-1-5-11-18)26(25,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,19,22H

InChI-Schlüssel

OKMIOILVKYOLTF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(C(C#N)C#N)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.